Gliquidone Gliquidone Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity.
Gliquidone, also known as glurenorm or beglynora, belongs to the class of organic compounds known as 1, 3-isoquinolinediones. These are isoquinoline derivatives carrying one C=O group at positions 1, and 3 respectively. Gliquidone is a drug which is used in the treatment of diabetes mellitus type 2. Gliquidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gliquidone has been detected in multiple biofluids, such as urine and blood. Within the cell, gliquidone is primarily located in the membrane (predicted from logP).
Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release.
Brand Name: Vulcanchem
CAS No.: 33342-05-1
VCID: VC0528952
InChI: InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)
SMILES: CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
Molecular Formula: C27H33N3O6S
Molecular Weight: 527.6 g/mol

Gliquidone

CAS No.: 33342-05-1

Inhibitors

VCID: VC0528952

Molecular Formula: C27H33N3O6S

Molecular Weight: 527.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Gliquidone - 33342-05-1

CAS No. 33342-05-1
Product Name Gliquidone
Molecular Formula C27H33N3O6S
Molecular Weight 527.6 g/mol
IUPAC Name 1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea
Standard InChI InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)
Standard InChIKey LLJFMFZYVVLQKT-UHFFFAOYSA-N
SMILES CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
Canonical SMILES CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
Appearance Solid powder
Melting Point 180-182
181.0 °C
181°C
Physical Description Solid
Description Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity.
Gliquidone, also known as glurenorm or beglynora, belongs to the class of organic compounds known as 1, 3-isoquinolinediones. These are isoquinoline derivatives carrying one C=O group at positions 1, and 3 respectively. Gliquidone is a drug which is used in the treatment of diabetes mellitus type 2. Gliquidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gliquidone has been detected in multiple biofluids, such as urine and blood. Within the cell, gliquidone is primarily located in the membrane (predicted from logP).
Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 62783-47-5 (mono-hydrochloride salt)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AR-DF 26
Beglynor
Beglynora
glikvidon
gliquidone
gliquidone, calcium salt
gliquidone, monosodium salt
Glurenor
Glurenorm
glycvidon
Reference 1: Liu SY, Tian HM, Liao DQ, Chen YF, Gou ZP, Xie XY, Li XJ. The effect of
2: Zhang F, Wei Y, Zhou Y, Wang D, Zhou L, Zhang J, Wu X. Pharmacokinetics and
3: He F, Li Y, Zeng C, Xia C, Xiong Y, Zhang H, Huang S, Liu M. Contribution of
4: Ke JT, Li M, Xu SQ, Zhang WJ, Jiang YW, Cheng LY, Chen L, Lou JN, Wu W.
5: Tan Z, Xu Z, Gui Q, Wu W, Yang Y. Gliquidone versus metformin: differential
6: Mirza AZ, Arayne MS, Sultana N. RP-LC method for the simultaneous
7: Gelbrich T, Haddow MF, Griesser UJ. Gliquidone. Acta Crystallogr Sect E Struct
8: Arayne MS, Sultana N, Mirza AZ. Simultaneous determination of gliquidone,
9: Arayne MS, Sultana N, Mirza AZ, Siddiqui FA. Simultaneous determination of
10: Tuerk TR, Bandur S, Nuernberger J, Kribben A, Mann K, Philipp T, Heemann U,
11: Yanardag R, Ozsoy-Sacan O, Orak H, Ozgey Y. Protective effects of glurenorm
12: Courtois P, Sener A, Herbaut C, Turc A, Malaisse WJ. Pharmacokinetics of
13: Martnez P, Goñi MM, Cantera RG, Martin C, Dios-Viéitez C, Martínez-Ohárriz C.
14: Nitiyanant W, Sriussadaporn S, Deerochanawong C, Ngawngamrat S,
15: García-Martínez JA, Villanueva-Peñacarrillo ML, Valverde I, Björkling F,
16: von Nicolai H, Brickl R, Eschey H, Greischel A, Heinzel G, König E, Limmer J,
17: Degtiareva II, Lodianaia EV, Opanasiuk ND, Palladina OL. [The use of the
18: Grzeszczak W, Strojek K. [Effect of short term hypoglycemic treatment with
19: Strojek K, Bresler M, Gumprecht J, Grzeszczak W, Trautsolt W. [Does
20: Podrouzková B, Krusová D. [Combined therapy with insulin/gliquidone
PubChem Compound 91610
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator